molecular formula C14H13N B1196710 N-Benzylidene-p-toluidine CAS No. 2272-45-9

N-Benzylidene-p-toluidine

Cat. No.: B1196710
CAS No.: 2272-45-9
M. Wt: 195.26 g/mol
InChI Key: MSFVFFZPHJPOHP-UHFFFAOYSA-N
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Description

N-Benzylidene-p-toluidine, also known as this compound, is a useful research compound. Its molecular formula is C14H13N and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95590. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Crystal Research

N-Benzylidene-p-toluidine derivatives have been studied for their application in liquid crystal (LC) technology. Kumar et al. (2020) explored the molecular spectroscopy and optical properties of N-(p-hexyloxy-benzylidene)–p-toluidine (HBT) liquid crystal molecules. They found that HBT LC molecules exhibit maximum absorbance due to O–C stretching and show phase stability and birefringence under an external electric field, indicating potential applications in display technologies (Kumar et al., 2020).

Semiconductor Thin Films

Al‐Hossainy and Zoromba (2018) synthesized a new organic compound from p-toluidine, which was used to fabricate nano-sized crystalline thin films. These films demonstrated semi-crystalline properties with potential applications in optoelectronics due to their semiconductor material characteristics (Al‐Hossainy & Zoromba, 2018).

Synthesis of Mesogenic Diols

Mohammed et al. (2010) reported on the synthesis of new mesogenic azomethine diols by condensation reactions, showcasing their liquid crystalline behavior. This research highlights the potential of this compound derivatives in creating materials with specific thermal and optical properties for LC applications (Mohammed et al., 2010).

Catalysis and Organic Synthesis

Palladium-catalyzed reactions involving toluene derivatives have been developed for various synthetic applications, including the synthesis of azafluorene N-oxides and 2-benzylpyridines. These methodologies utilize C-H bond activations, demonstrating the versatility of benzylidene derivatives in facilitating complex organic transformations (Kianmehr et al., 2015).

Mechanism of Action

Target of Action

N-Benzylidene-p-toluidine, also known as 4-Methyl-N-(phenylmethylene)benzenamine , is a chemical compound that primarily targets the formation of acylhydrazones . Acylhydrazones are versatile compounds employed in several research fields, including bioconjugation, polymer functionalization, peptide ligation, metal sensing, dyes, and medicinal and supramolecular chemistry .

Mode of Action

This compound acts as a nucleophilic catalyst in the formation and exchange of acylhydrazones . It interacts with its targets by facilitating the reaction between aldehydes and acylhydrazides . This interaction results in the formation of imines, which are intermediates in the production of acylhydrazones .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation and exchange of acylhydrazones . This pathway involves the reaction of aldehydes with acylhydrazides, facilitated by the catalytic action of this compound . The downstream effects of this pathway include the production of structurally diverse building blocks for various research applications .

Pharmacokinetics

The compound’s molecular weight of 19526 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The primary result of this compound’s action is the efficient formation and exchange of acylhydrazones . This leads to the production of a diverse range of building blocks for various research fields .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of water and the type of solvent used . For instance, p-toluidine and p-anisidine have been identified as the most efficient catalysts for acylhydrazone formation in water

Biochemical Analysis

Biochemical Properties

N-Benzylidene-p-toluidine plays a significant role in biochemical reactions, particularly in the formation of imines and hydrazones. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a nucleophilic catalyst in acylhydrazone formation and exchange reactions . The compound’s interaction with enzymes such as aldehyde dehydrogenase and proteins involved in nucleophilic catalysis highlights its importance in biochemical processes. These interactions are primarily based on the compound’s ability to form stable imine bonds with aldehydes and ketones, facilitating various biochemical transformations.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of key signaling molecules, leading to alterations in cellular functions . For example, it has been reported to impact the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form imine bonds with aldehydes and ketones. This interaction is facilitated by the compound’s nucleophilic properties, allowing it to act as a catalyst in various biochemical reactions . The compound’s mechanism of action includes enzyme inhibition or activation, depending on the specific biochemical context. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress response, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have demonstrated that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound has been associated with alterations in cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects . Threshold effects have been observed, where a specific dosage range results in significant biochemical and cellular changes. Toxicity studies have indicated that high doses of this compound can cause oxidative stress, leading to cellular damage and apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations . The compound’s metabolism includes oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic pathways are essential for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cellular membranes through specific transporters, allowing it to reach various cellular compartments. Its distribution within tissues is also affected by its binding affinity to proteins, which can influence its localization and accumulation in specific areas.

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects. Its localization is crucial for understanding its role in cellular processes and its potential impact on cellular function.

Properties

IUPAC Name

N-(4-methylphenyl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFVFFZPHJPOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870953, DTXSID201247332
Record name N-Benzylidene-4-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [N(Z)]-4-Methyl-N-(phenylmethylene)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2272-45-9, 116546-08-8
Record name N-Benzylidene-4-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2272-45-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylidene-4-methylaniline
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Record name 2272-45-9
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Record name N-Benzylidene-4-methylaniline
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Record name [N(Z)]-4-Methyl-N-(phenylmethylene)benzenamine
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Record name N-benzylidene-p-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the optimal conditions for electrochemically hydrodimerizing N-Benzylidene-p-toluidine?

A: Research by [] meticulously explored the electrochemical hydrodimerization of this compound to 1,2-Diphenyl-N,N'-di(p-tolyl)athylendiamin. The study identified several key factors influencing product composition and yield:

    Q2: Can you elaborate on the structural characterization of the products formed during the hydrodimerization of this compound?

    A: The primary product of this compound hydrodimerization is 1,2-Diphenyl-N,N'-di(p-tolyl)athylendiamin []. This compound exists as two diastereomers, DL and meso, the ratio of which is influenced by reaction conditions.

    Q3: How does the viscosity of this compound change with temperature in its molten state?

    A: [] investigated the viscosity of molten this compound, revealing a "precursor behavior" in the crystal phase below its melting point. This suggests structural changes within the solid anticipating the transition to liquid. In the supercooled region, viscosity increases significantly, attributed to cluster formation. The study also observed molecular association in the melt, impacting flow properties.

    Q4: Can this compound participate in cycloaddition reactions?

    A: Yes, [] demonstrated the ability of this compound to participate in [2+2] cycloaddition reactions with 1-thia-3-azoniabutatriene salts. This reaction leads to the formation of sulfur-substituted 2-azoniaallene salts. X-ray crystallography confirmed the structure of the adduct, highlighting the planar nature of the 2-azaallylium cation and the W-shaped arrangement of the N–C–N–C–N fragment.

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